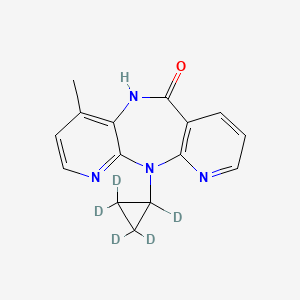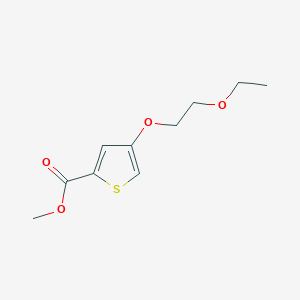
2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3 It is a derivative of benzaldehyde, featuring hydroxyl, hydroxymethyl, and methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Reimer-Tiemann reaction, where phenols are treated with chloroform and a strong base, such as sodium hydroxide, to form ortho-hydroxybenzaldehydes. Another method involves the formylation of 3-methylphenol using formaldehyde and a catalyst under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Reimer-Tiemann reactions or other formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-5-(carboxymethyl)-3-methylbenzoic acid.
Reduction: 2-Hydroxy-5-(hydroxymethyl)-3-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of dyes and fragrances.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methylbenzaldehyde: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
2-Hydroxy-5-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxymethyl group, leading to different chemical properties and applications.
5-Hydroxymethyl-2-furancarboxaldehyde: A furan derivative with similar functional groups but different structural framework.
Uniqueness
2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde is unique due to the presence of both hydroxyl and hydroxymethyl groups on the benzene ring, which confer distinct reactivity and potential biological activities. Its structural features make it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H10O3 |
|---|---|
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
2-hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-3,5,10,12H,4H2,1H3 |
Clé InChI |
MXYDSLHXHJMXKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067087.png)
![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)


![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-](/img/structure/B12067108.png)

![5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067120.png)




![Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-](/img/structure/B12067149.png)

